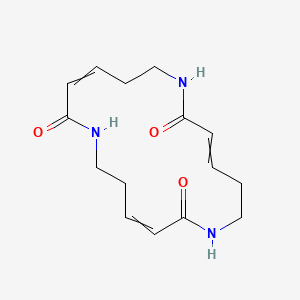
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione is a complex organic compound with the molecular formula C15H21N3O3. It is characterized by its unique triazacyclic structure, which includes three nitrogen atoms and three carbonyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method includes the reaction of a triamine with a triketone under acidic or basic conditions to facilitate cyclization and formation of the triazacyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The nitrogen atoms in the triazacyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazacyclic ketones, while reduction can produce triazacyclic alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazacyclic structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, the compound can form stable complexes with metal ions, which can influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7,13-Trioxacyclooctadeca-3,9,15-triene-2,8,14-trione: Similar in structure but contains oxygen atoms instead of nitrogen.
Cyclododecatriene: A simpler cyclic triene with no nitrogen atoms, used as a precursor in the production of nylon-12.
Uniqueness
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione is unique due to its triazacyclic structure, which imparts distinct chemical and biological properties. The presence of nitrogen atoms in the ring enhances its ability to form hydrogen bonds and coordinate with metal ions, making it more versatile in various applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
405510-17-0 |
|---|---|
Molekularformel |
C15H21N3O3 |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
1,7,13-triazacyclooctadeca-3,9,15-triene-2,8,14-trione |
InChI |
InChI=1S/C15H21N3O3/c19-13-7-1-4-10-16-14(20)8-3-6-12-18-15(21)9-2-5-11-17-13/h1-3,7-9H,4-6,10-12H2,(H,16,20)(H,17,19)(H,18,21) |
InChI-Schlüssel |
YTTBNXFUXNDHKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C=CCCNC(=O)C=CCCNC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
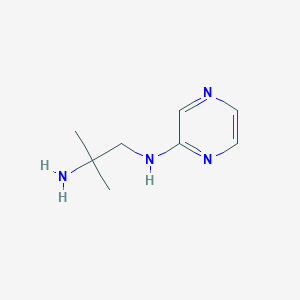
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
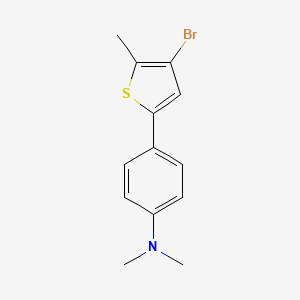
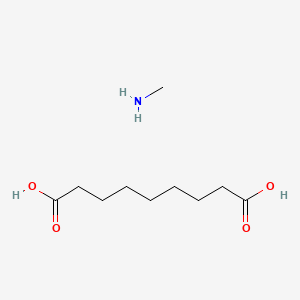
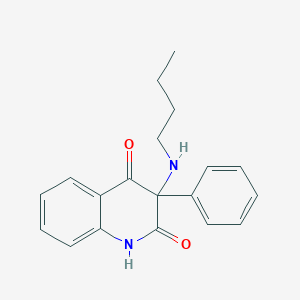

![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
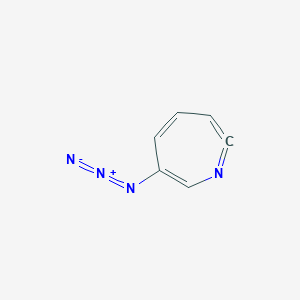
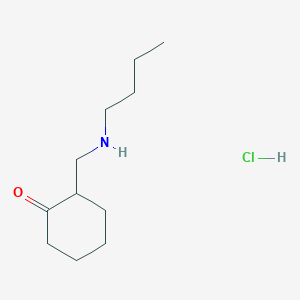
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
